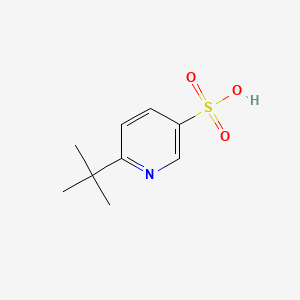

6-tert-butylpyridine-3-sulfonic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-tert-butylpyridine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-9(2,3)8-5-4-7(6-10-8)14(11,12)13/h4-6H,1-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVUIGKUJOBERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252287 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887571-33-7 | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)-3-pyridinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Tert Butylpyridine 3 Sulfonic Acid

Direct Sulfonation Approaches for Pyridine (B92270) Derivatives

Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group directly onto the pyridine ring through an electrophilic aromatic substitution reaction. The success of this approach is heavily influenced by the directing effects of the existing substituents and the reaction conditions employed.

Regioselectivity in Sulfonation of Sterically Hindered Pyridines

The sulfonation of pyridine is inherently challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. pearson.comvaia.comwikipedia.org This deactivation is comparable to that of nitrobenzene. wikipedia.org Electrophilic substitution on the pyridine ring, when it does occur, preferentially happens at the 3-position. This is because the carbocation intermediate formed by attack at this position is more stable than the intermediates formed from attack at the 2- or 4-positions, where a resonance structure would place the positive charge on the highly electronegative nitrogen atom. vaia.com

In the case of 6-tert-butylpyridine, the bulky tert-butyl group at the 2-position (or 6-position) provides significant steric hindrance. This steric bulk further disfavors electrophilic attack at the adjacent positions. Consequently, the incoming electrophile, sulfur trioxide, is directed to the most electronically favorable and sterically accessible position, which is the C-3 position. This results in the regioselective formation of 6-tert-butylpyridine-3-sulfonic acid.

Mechanistic Aspects of Direct Sulfonation with Sulfur Trioxide

The direct sulfonation of pyridine derivatives is typically carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or sulfur trioxide itself, often at elevated temperatures to overcome the ring's low reactivity. pearson.comwikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃). pearson.com

Ultrasonically Assisted Sulfonation Techniques

Ultrasound-assisted organic synthesis has emerged as a technique to enhance reaction rates and improve selectivity. researchgate.netnih.gov The application of ultrasound, or sonication, to the sulfonation of aromatic compounds has been shown to provide a considerable enhancement in reaction rates and can lead to improved selectivity compared to reactions conducted under silent (non-sonicated) conditions. researchgate.netnih.gov This acceleration is attributed to the effects of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium, which generates localized high temperatures and pressures, enhancing mass transfer. researchgate.netscirp.orgresearchgate.net

While specific studies on the ultrasonically assisted sulfonation of 6-tert-butylpyridine are not widely documented, the general principles can be applied. Using sulfuric acid or other sulfonating agents under sonication could potentially offer a more efficient route to this compound by reducing reaction times and possibly improving yields. researchgate.netscirp.org Researchers have successfully used ultrasound for the sulfonation of various aromatic compounds, demonstrating the potential of this green activation method. researchgate.netmdpi.com

Indirect Synthetic Routes via Pyridine N-Oxide Intermediates

An alternative and often more facile approach to functionalizing the pyridine ring involves the use of pyridine N-oxide intermediates. The N-oxide group activates the ring, making it more susceptible to both electrophilic and nucleophilic substitution. wikipedia.orgsemanticscholar.org

Oxidation and Halogenation Pathways to N-Oxides

The first step in this indirect route is the oxidation of the parent pyridine, 2-tert-butylpyridine (B1266198), to its corresponding N-oxide. This transformation is typically achieved using strong oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide, or dimethyldioxirane (B1199080) (DMDO). wikipedia.orgthieme-connect.de The N-oxide functionality alters the electronic properties of the pyridine ring, increasing electron density at the 2- and 4-positions through resonance, which makes these positions more reactive towards certain reagents. thieme-connect.de

Following oxidation, a halogen atom can be introduced. The activation of the N-oxide with an electrophilic agent, such as oxalyl chloride or thionyl chloride, facilitates the regioselective addition of a halide anion, typically at the 2-position. nih.govresearchgate.net This deoxygenative nucleophilic halogenation provides a practical route to 2-halo-substituted pyridines. nih.gov For a starting material like 2-tert-butylpyridine N-oxide, this would lead to a 2-halo-6-tert-butylpyridine derivative.

Substituent Introduction and Subsequent Reduction Strategies

Once a halogen is installed on the pyridine ring, it can be displaced by a sulfonate group via nucleophilic aromatic substitution. For instance, reacting a chloropyridine N-oxide with a sulfite (B76179) salt, such as sodium sulfite, can replace the chlorine atom with a sulfonic acid group. google.comgoogle.com A patent describes the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine (B48278) N-oxide by reaction with sodium sulfite at elevated temperatures, followed by reduction. google.com

The final step in this indirect strategy is the reduction of the pyridine N-oxide back to the pyridine. This deoxygenation is crucial to obtain the final product. A variety of reducing agents can be employed for this purpose. Common methods include the use of phosphorus trichloride (B1173362) (PCl₃), sulfur dioxide, or catalytic hydrogenation with catalysts like Raney nickel. google.comgoogle.comgoogle.com More recent and milder methods have also been developed, such as using tetrahydroxydiboron, which can function as a selective reducing agent for pyridine N-oxides, sometimes even in an in situ fashion. thieme-connect.com The choice of reducing agent can depend on the other functional groups present in the molecule to avoid unwanted side reactions. thieme-connect.com

Data Tables

Table 1: Comparison of Conventional vs. Ultrasonically Assisted Sulfonation of Aromatic Compounds This table illustrates the general rate enhancement observed with ultrasound in sulfonation reactions, as specific data for this compound is not available.

| Substrate | Method | Reaction Time | Conversion (%) | Selectivity (%) | Product | Citation |

| Benzene (B151609) | Silent | 5 h | 13 | 80 | Benzenesulfonic acid | researchgate.net |

| Benzene | Sonication | 45 min | 28 | 100 | Benzenesulfonic acid | researchgate.net |

| Toluene | Silent | 24 h | 70 | 90 | Toluene-4-sulfonic acid | researchgate.net |

| Toluene | Sonication | 45 min | 76 | 100 | Toluene-4-sulfonic acid | researchgate.net |

| Naphthalene | Silent | 5 h | 11 | 87 | Naphthalene-1-sulfonic acid | researchgate.net |

| Naphthalene | Sonication | 45 min | 66 | 100 | Naphthalene-1-sulfonic acid | researchgate.net |

Table 2: Reagents for Reduction of Pyridine N-Oxides This table presents various reagents used for the deoxygenation of pyridine N-oxides, a key step in the indirect synthesis strategy.

| Reagent | Conditions | Comments | Citation |

| Phosphorus trichloride (PCl₃) | Chloroform | A common and effective, though sometimes harsh, reagent. | google.com |

| Sulfur dioxide (SO₂) | Aqueous solution, elevated temperature | Effective for many substituted N-oxides, but not for those with electron-withdrawing groups at the 4-position. | google.com |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas, various solvents | Widely used, can sometimes reduce the pyridine ring itself (to piperidine) under harsh conditions. | google.comgoogle.comorganic-chemistry.org |

| Tetrahydroxydiboron | Mild conditions | A mild and selective reductant, can be used in situ. | thieme-connect.com |

| Titanium(III) salts | Acidic solution | Studied for kinetic analysis; proceeds via a free-radical path. | rsc.orgrsc.org |

Advanced Functionalization and Derivatization Techniques

The this compound scaffold, with its distinct electronic and steric properties, offers a unique platform for further molecular elaboration. Advanced functionalization techniques aim to modify the pyridine core to build more complex molecules, leveraging the interplay between the electron-donating tert-butyl group and the electron-withdrawing sulfonic acid group.

Electrophilic and Nucleophilic Substitution Strategies on the Pyridine Core

The reactivity of the this compound ring towards substitution reactions is governed by the combined directing effects of its substituents and the inherent electronic nature of the pyridine nitrogen. wikipedia.org The pyridine ring itself is electron-deficient, which generally disfavors electrophilic aromatic substitution (EAS) compared to benzene but facilitates nucleophilic aromatic substitution (NAS). wikipedia.orgaklectures.com

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org What little reactivity exists is typically directed to the 3- and 5-positions. quora.com In the case of this compound, the situation is complex:

The tert-butyl group at C6 is a weak activating group and directs electrophiles to the ortho (C5) and para (C3) positions. However, its primary influence is often steric hindrance.

The sulfonic acid group at C3 is a powerful deactivating and meta-directing group, guiding incoming electrophiles to the C5 position.

The pyridine nitrogen deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions.

Nucleophilic Aromatic Substitution (NAS):

The pyridine ring is activated towards nucleophilic attack at the positions ortho and para to the nitrogen (C2, C4, C6). wikipedia.org The presence of a good leaving group is often necessary to facilitate the reaction. wikipedia.org

The sulfonic acid group can itself act as a leaving group under certain nucleophilic substitution conditions, particularly at high temperatures.

The tert-butyl group at C6 provides significant steric hindrance, making direct nucleophilic attack at this position highly unlikely.

The C2 and C4 positions are activated for nucleophilic attack. A pre-installed leaving group (e.g., a halide) at these positions would be readily displaced by nucleophiles like alkoxides, thiolates, or amines. wikipedia.orgacs.org

A plausible strategy for derivatization involves the initial synthesis of a halogenated precursor, such as 2-chloro-6-tert-butylpyridine, followed by sulfonation and subsequent nucleophilic substitution at the C2 position. The bulky tert-butyl group would likely direct sulfonation to the C3 position.

| Reaction Type | Predicted Reactive Position(s) | Controlling Factors | Plausible Reagents |

| Electrophilic Substitution | C5 | -SO₃H (meta-directing), Py-N (deactivating), t-Bu (steric hindrance) | HNO₃/H₂SO₄, Br₂/FeBr₃ |

| Nucleophilic Substitution | C2, C4 (with leaving group) | Py-N (activating), t-Bu (steric hindrance at C6) | NaOMe, R-NH₂, NaSH |

| Nucleophilic Substitution | C3 (as leaving group) | High temperature, strong nucleophile | NaOH (fusion) |

Tandem Reactions and Cascade Processes for Enhanced Complexity

Tandem and cascade reactions offer an elegant and efficient way to build molecular complexity in a single pot, reducing waste and purification steps. nih.gov These strategies can be applied to the this compound system to introduce new ring systems or multiple functional groups in a controlled manner.

One notable strategy is the dearomatization-rearomatization cascade . researchgate.net In this approach, the pyridine ring is temporarily dearomatized by reacting with an agent like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a more reactive, electron-rich intermediate such as a dihydropyridine. researchgate.netacs.org This intermediate can then undergo various transformations, such as enantioselective alkylation or reaction with electrophiles, before a final rearomatization step restores the pyridine core, now bearing new substituents. researchgate.netacs.org For this compound, such a sequence could potentially allow for functionalization at the C4 position, which is otherwise difficult to access selectively.

Another approach involves tandem ring-construction reactions . For example, a suitably functionalized derivative of this compound could undergo a cascade reaction to build a fused heterocyclic ring. Tandem reactions involving an initial Michael addition followed by cyclization are common for constructing fused pyridine systems. rsc.orgrsc.org Similarly, multicomponent reactions that form fused imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes demonstrate the power of cascade processes to rapidly generate complex scaffolds. rsc.org

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of pyridine sulfonic acids often involves harsh reagents and conditions, such as the use of fuming sulfuric acid (oleum) at high temperatures, which generates significant acidic waste. google.comrscspecialitychemicals.org.uk Modern synthetic chemistry emphasizes the adoption of green chemistry principles to minimize environmental impact. acs.org

The synthesis of this compound can be made more sustainable by addressing several key areas:

Alternative Sulfonating Agents: Instead of oleum (B3057394), milder and more selective sulfonating agents can be employed. The pyridine-SO₃ complex is a well-known, solid, and easy-to-handle reagent that can achieve sulfonation under less corrosive conditions, reducing the formation of charred byproducts and acidic waste. rscspecialitychemicals.org.ukresearchgate.net More recent innovations include the use of thiourea dioxide as a sulfur dioxide surrogate for the synthesis of sulfonic acids from halides under mild, often transition-metal-catalyzed, conditions with air as the oxidant. rsc.org

Solvent Choice and Energy Input: Utilizing greener solvents or solvent-free conditions can significantly improve the environmental profile of the synthesis. researchgate.net Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. acs.orgnih.gov The synthesis of various pyridine derivatives via one-pot multicomponent reactions under microwave irradiation highlights the potential of this technology. acs.orgnih.gov

Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. One-pot and cascade reactions are inherently more atom-economical as they reduce the need for intermediate isolation and purification steps. nih.gov A patent for the synthesis of pyridine-3-sulfonic acid describes a process of periodically adding oleum and a catalyst to improve yield and reduce the total amount of sulfonating agent required, pointing towards process intensification efforts. google.com

The table below compares conventional and potential green approaches for key steps in the synthesis of a substituted pyridine sulfonic acid.

| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

| Sulfonation | Fuming sulfuric acid (Oleum) at high temperature | SO₃·pyridine complex; Thiourea dioxide + Air | Use of less hazardous reagents; Safer solvents/conditions; Waste prevention rscspecialitychemicals.org.ukrsc.org |

| Heating | Conventional heating mantle (oil bath) | Microwave irradiation | Energy efficiency; Reduced reaction time acs.orgnih.gov |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent or tandem reactions | Atom economy; Step economy; Waste prevention nih.govresearchgate.net |

By integrating these advanced functionalization strategies and green chemistry principles, the synthesis and derivatization of this compound can be achieved with greater efficiency, control, and environmental responsibility.

Chemical Reactivity and Mechanistic Investigations of 6 Tert Butylpyridine 3 Sulfonic Acid

Acid-Base Properties and Proton Transfer Dynamics

The acid-base characteristics of 6-tert-butylpyridine-3-sulfonic acid are complex, dictated by the interplay of two functional groups with opposing properties: the basic pyridine (B92270) nitrogen and the strongly acidic sulfonic acid group. The substitution pattern on the pyridine ring further modulates these properties.

The Brønsted basicity of the pyridine nitrogen in this compound is significantly influenced by the presence of the tert-butyl group at the C6 position, which is ortho to the nitrogen atom. Large, bulky groups in the 2- and 6-positions of a pyridine ring create substantial steric hindrance, physically obstructing access to the nitrogen's lone pair of electrons. stackexchange.com This steric shielding makes it difficult for a proton to approach and bond with the nitrogen, resulting in a marked decrease in basicity compared to unsubstituted pyridine. stackexchange.comacs.org While alkyl groups typically increase basicity through an electron-donating inductive effect, the severe steric hindrance from a tert-butyl group can override this effect, leading to a net reduction in base strength. stackexchange.comkpi.ua This phenomenon is well-documented in related compounds like 2,6-di-tert-butylpyridine (B51100), which is known as a non-nucleophilic, sterically hindered base that reacts readily with protons but not with bulkier Lewis acids. wikipedia.orgacs.org For instance, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine is significantly lower than that of pyridine, illustrating the dominant role of steric hindrance in reducing basicity. stackexchange.com

Conversely, the sulfonic acid (-SO₃H) group is a very strong Brønsted acid. wikipedia.org Sulfonic acids are generally orders of magnitude more acidic than their corresponding carboxylic acids. wikipedia.org Therefore, the this compound molecule is amphoteric, possessing both a weakly basic site (the hindered nitrogen) and a strongly acidic site (the sulfonic acid group). In most conditions, the compound will exist as a zwitterion, with the sulfonic acid protonating the pyridine nitrogen intramolecularly or, more likely in solution, deprotonating to form a sulfonate anion while the nitrogen remains protonated by a solvent molecule.

| Compound | pKa of Conjugate Acid | Effect on Nitrogen Basicity |

|---|---|---|

| Pyridine | ~5.2 | Baseline |

| 2,6-Dimethylpyridine | 5.77 | Increased (Inductive Effect > Steric Hindrance) stackexchange.com |

| 2,6-Di-tert-butylpyridine | 3.58 | Decreased (Steric Hindrance > Inductive Effect) stackexchange.com |

Computational modeling, particularly using methods like Density Functional Theory (DFT), provides significant insight into the proton microenvironments and transfer dynamics in complex functionalized systems. researchgate.netuchicago.edunih.gov For molecules like this compound, these models can elucidate the intricate network of hydrogen bonds and the pathways for proton transport. rsc.orgresearchgate.net

Studies on sulfonic acid-containing systems, such as Nafion membranes, have demonstrated that the -SO₃H group is central to establishing proton transport pathways. rsc.orgresearchgate.net Computational simulations show that these groups organize water molecules and facilitate proton transfer through mechanisms like the Grotthuss shuttle. uchicago.edunih.gov The sulfonic acid group can lower the energy barrier for proton transfer between adjacent water molecules or other proton acceptors. rsc.org

In the context of this compound, DFT calculations could model:

Proton Affinity: The energy changes associated with protonating the pyridine nitrogen versus deprotonating the sulfonic acid group can be precisely calculated, confirming the zwitterionic nature of the molecule. nih.govresearchgate.net

Hydrogen Bonding: The model can map the hydrogen bond networks formed between the sulfonic acid group, the pyridine nitrogen, and surrounding solvent molecules. These interactions are crucial for stabilizing charge and mediating proton transfer. nih.gov

Proton Transfer Barriers: The energy barriers for proton transfer from the sulfonic acid group to a base or between solvent molecules mediated by the sulfonate group can be quantified. researchgate.net This helps in understanding the kinetics of acid-base reactions involving the compound.

These computational approaches are vital for understanding how the specific arrangement of functional groups and steric constraints dictates the localized environment and mobility of protons. researchgate.netuchicago.edu

Nucleophilic and Electrophilic Pathways Involving the Pyridine Moiety

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which influences its reactivity towards both nucleophiles and electrophiles.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of the strongly electron-withdrawing sulfonic acid group. Nucleophilic aromatic substitution on pyridine typically occurs via an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. quimicaorganica.org

In the absence of a good leaving group, nucleophilic addition can still occur, particularly if the ring is activated, for instance, by N-alkylation to form a pyridinium (B92312) salt. mdpi.comacs.org For this compound, a nucleophile would preferentially attack the positions ortho and para to the nitrogen atom (C2, C4, and C6) because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org

The regioselectivity of such an addition would be governed by the substituents:

Sulfonic Acid Group (-SO₃H): As a powerful electron-withdrawing group at C3, it will further activate the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

tert-Butyl Group (-C(CH₃)₃): Located at C6, this bulky group will sterically hinder any attack at that position.

Therefore, nucleophilic addition to the this compound ring is most likely to occur at the C2 and C4 positions. The reaction mechanism involves the formation of a resonance-stabilized anionic intermediate, followed by rearomatization, which could involve the elimination of a hydride ion or occur under oxidative conditions.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more difficult than on benzene (B151609). wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium ion that is even more strongly deactivated. wikipedia.orgyoutube.com

When electrophilic substitution does occur, it proceeds preferentially at the C3 (meta) position. study.comaklectures.compearson.com This is because attack at the C2, C4, or C6 positions results in an unstable resonance structure for the intermediate carbocation, where the positive charge is placed directly on the electronegative nitrogen atom. study.com Attack at C3 avoids this unfavorable situation.

For this compound, the ring is already heavily substituted and strongly deactivated towards further electrophilic attack.

Existing Sulfonic Acid Group: This is a deactivating group and, by analogy to benzene chemistry, a meta-director.

Pyridine Nitrogen: Deactivates the entire ring and directs meta (to C3 and C5).

tert-Butyl Group: This is an activating, ortho/para-directing group.

Considering these competing effects, the pyridine ring in this compound is exceptionally unreactive to electrophilic aromatic substitution. If a reaction were forced under extreme conditions, predicting the outcome would be complex, but the least deactivated positions would need to be considered.

| Substituent | Position | Electronic Effect | Directing Influence (SEAr) |

|---|---|---|---|

| Pyridine Nitrogen | 1 | -I, -M (Deactivating) | Meta (C3, C5) |

| tert-Butyl | 6 | +I (Activating) | Ortho (C5), Para (C3) |

| Sulfonic Acid | 3 | -I, -M (Deactivating) | Meta (C5) |

Role of the Sulfonic Acid Group in Reaction Mechanisms

The sulfonic acid group (-SO₃H) is not a passive substituent; it actively participates in and influences the course of chemical reactions through several mechanisms. britannica.com

Strong Acidity and Catalysis: As a strong acid, the -SO₃H group can act as an intramolecular or intermolecular proton source. wikipedia.orgfiveable.me In many organic reactions, it can serve as an acid catalyst, protonating other reactants and enabling subsequent steps. This is particularly relevant in reactions like esterification or hydrolysis. britannica.comfiveable.me

Electronic Deactivation: The sulfonyl group is powerfully electron-withdrawing through both inductive and resonance effects. This deactivates the aromatic ring to electrophilic attack while simultaneously activating it for nucleophilic attack, as discussed in section 3.2.

Solubilizing Group: The high polarity of the sulfonic acid group significantly increases the water solubility of the parent molecule. britannica.comfiveable.me This property can be exploited to carry out reactions in aqueous media or to facilitate the separation of products.

Leaving Group (Desulfonation): The sulfonation of aromatic rings is a reversible process. wikipedia.orglibretexts.org Under certain conditions, typically in the presence of dilute acid and heat, the sulfonic acid group can be removed from the ring and replaced by a hydrogen atom. This reversibility allows the -SO₃H group to be used as a temporary blocking group to direct other substituents to specific positions before being removed. libretexts.org

Formation of Reactive Derivatives: The sulfonic acid group can be converted into more reactive derivatives, such as sulfonyl chlorides (-SO₂Cl). libretexts.org These derivatives are highly reactive electrophiles and serve as precursors for the synthesis of sulfonamides, sulfonate esters, and other important classes of compounds. wikipedia.orglibretexts.org

Investigation of Reaction Intermediates and Transition States

For a hypothetical reaction involving this compound, one would anticipate that the investigation of intermediates and transition states would focus on:

Protonation/Deprotonation Equilibria: The interplay between the basic pyridine nitrogen and the acidic sulfonic acid group would lead to the formation of zwitterionic intermediates. The stability and reactivity of these species would be crucial in many reactions.

Transition State Geometries: Computational modeling could predict the geometries of transition states, providing insight into the steric and electronic effects of the tert-butyl and sulfonic acid groups on the activation energy of a given reaction.

Table 1: Hypothetical Data on Reaction Intermediates

| Reaction Type | Potential Intermediate | Characterization Method | Expected Observations |

| Electrophilic Aromatic Substitution | Wheland Intermediate | Computational (DFT) | Stabilization/destabilization by substituents |

| Nucleophilic Attack on Sulfur | Sulfurane Intermediate | Isotopic Labeling Studies | Determination of reaction mechanism |

Stereochemical Control in Reactions Involving this compound and its Derivatives

There is a lack of published research detailing the use of this compound or its derivatives as catalysts or chiral auxiliaries in stereoselective reactions. The potential for this compound to influence stereochemistry would likely stem from the chiral environment that could be created by derivatizing the sulfonic acid group with a chiral moiety.

In principle, the sulfonic acid group could be converted into a chiral sulfonate ester or sulfonamide. The combination of the bulky tert-butyl group and a chiral appendage could create a well-defined chiral pocket, potentially enabling enantioselective or diastereoselective transformations.

Table 2: Potential Applications in Stereochemical Control

| Derivative Type | Potential Reaction | Mechanism of Stereocontrol |

| Chiral Sulfonamide | Asymmetric Catalysis | Formation of a chiral catalyst-substrate complex |

| Chiral Sulfonate Ester | Chiral Auxiliary | Diastereoselective reaction of the auxiliary-bound substrate |

Catalytic Applications and Architectures Involving 6 Tert Butylpyridine 3 Sulfonic Acid

6-tert-butylpyridine-3-sulfonic Acid as a Brønsted Acid Catalyst

The primary catalytic function of this compound is derived from its sulfonic acid (-SO₃H) group. This group is a strong Brønsted acid, capable of donating a proton to initiate a wide range of acid-catalyzed reactions. The presence of the bulky tert-butyl group at the 6-position sterically hinders the adjacent pyridine (B92270) nitrogen, which is expected to prevent the nitrogen from interfering with the acidic proton of the sulfonate group, thus preserving its strong acidity.

In a homogeneous system, this compound would be dissolved in the reaction medium, offering readily accessible acidic sites. The sulfonation of pyridines is a known, albeit sometimes challenging, chemical transformation. wikipedia.org For instance, pyridine itself can be sulfonated to yield pyridine-3-sulfonic acid. wikipedia.orgchemicalbook.comnih.gov The introduction of a tert-butyl group, as seen in the Minisci reaction to form 2-tert-butylpyridine (B1266198), adds steric bulk that can influence catalyst solubility and interaction with substrates. wikipedia.org

While direct examples for the title compound are scarce, organosulfonic acids are widely used as homogeneous catalysts for reactions such as esterifications, hydrolyses, and Friedel-Crafts alkylations. The unique combination of a bulky, non-coordinating pyridine derivative and a sulfonic acid could potentially offer unique selectivity in certain transformations.

A significant area of modern catalysis involves the heterogenization of homogeneous catalysts to simplify purification and enable catalyst recycling. Sulfonic acid groups are frequently immobilized onto solid supports to create robust, solid acid catalysts. mdpi.com Common supports include inorganic materials like mesoporous silica (B1680970) (e.g., KIT-6, MCM-48) researchgate.net, polymers nih.gov, and functionalized carbon. researchgate.net

Theoretically, this compound could be anchored to such supports. The functionalized material would act as a highly stable and reusable Brønsted acid catalyst. These solid acids are effective in a variety of organic reactions, including the synthesis of biofuels and chemical intermediates. For example, sulfonic acid-functionalized materials have demonstrated high activity and selectivity in reactions like the etherification of glycerol (B35011) and the synthesis of aryl tetrazoles. researchgate.netrsc.org

Table 1: Performance of Representative Solid-Supported Sulfonic Acid Catalysts in Various Reactions (Illustrative Examples)

| Catalyst Support | Functional Group | Reaction Type | Substrates | Product Yield/Conversion | Reference |

| KIT-6 Silica | Propyl-SO₃H | Friedel-Crafts Alkylation | Phenol, tert-butanol | >90% conversion | researchgate.net |

| KIT-6 Silica | Propyl-SO₃H | Pechmann Condensation | Phenol, ethyl acetoacetate | ~85% yield | researchgate.net |

| Glass Microreactor | Poly-3-sulfopropyl methacrylate | Acetal Hydrolysis | Benzaldehyde dimethyl acetal | 6-fold TOF increase vs. homopolymer | nih.gov |

| Carbon | Aryl-SO₃H | Perimidine Synthesis | 1,8-diaminonaphthalene, Aldehydes | 95-99% yield | researchgate.net |

| Montmorillonite K-10 | -SO₃H | Glycerol Etherification | Glycerol, isobutene | Total conversion, 79-91% selectivity | rsc.org |

Role as a Ligand or Co-catalyst in Metal-Mediated Transformations

The structure of this compound contains two potential sites for metal coordination: the Lewis basic nitrogen atom of the pyridine ring and the sulfonate group. This dual functionality allows for its potential use as a ligand or co-catalyst in metal-based catalytic systems.

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily forming complexes with a vast array of transition metals. wikipedia.orgyoutube.com The nitrogen atom donates its lone pair of electrons to a metal center, influencing the metal's electronic properties and reactivity. Terpyridine, a tridentate ligand composed of three pyridine units, forms highly stable pincer-type complexes that are active in challenging C-C bond formations and hydrofunctionalizations. nih.govresearchgate.net

In this compound, the pyridine nitrogen can act as a coordination site. The bulky tert-butyl group at the ortho position would exert significant steric influence, potentially favoring the formation of specific geometries or stabilizing coordinatively unsaturated metal centers by preventing oligomerization. The sulfonate group could also participate in coordination, either as a monodentate or bidentate ligand, or it could remain as a non-coordinating counter-ion, depending on the metal and reaction conditions. This bifunctionality could lead to novel metal complexes with unique catalytic properties.

Asymmetric catalysis relies on the use of chiral catalysts to produce enantiomerically enriched products. Pyridine-containing structures are a cornerstone of chiral ligand design. hkbu.edu.hk Prominent examples include pyridine-oxazoline (PyOx) and bisoxazoline (BOX) ligands, which have been successfully employed in a multitude of enantioselective reactions. researchgate.netnih.govscilit.com

While no chiral derivatives of this compound are described in the searched literature, its scaffold could be modified to introduce chirality. For instance, a chiral center could be incorporated into the tert-butyl group, or the pyridine ring itself could be part of a larger, inherently chiral structure, such as those seen in axially chiral sulfonic acids. nih.gov Such a molecule would be a chiral Brønsted acid and a potential chiral ligand, creating a bifunctional catalyst capable of engaging in complex stereoselective transformations.

Table 2: Enantioselectivity Achieved with Chiral Pyridine-Type Ligands in Asymmetric Catalysis (Illustrative Examples)

| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) | Reference |

| Pyridine-Oxazoline (PyOx) | Palladium (II) | Alkene Amidation | Up to 95% ee | scilit.com |

| Pyridine-Oxazoline (PyOx) | Iridium (I) | Silyl-enol Ether Allylation | Up to 84% er | researchgate.net |

| Oxazolidine-Pyridine | Zinc (II) | Alkyne-Aldehyde Addition | Not specified | nih.gov |

| Monopyridine (various) | Multiple | Multiple | Varied | hkbu.edu.hk |

Applications in Specific Organic Reactions

Based on the functional groups present, this compound is a strong candidate for catalyzing a range of organic reactions that rely on Brønsted acidity. As a solid-supported catalyst, it would be particularly valuable for green chemistry processes that require catalyst recyclability.

Potential applications include:

Esterification: Catalyzing the reaction of carboxylic acids and alcohols to form esters, a fundamental process in the chemical industry. Solid sulfonic acids are well-established catalysts for this transformation. researchgate.net

Alkylation and Acylation: Promoting Friedel-Crafts type reactions to form new carbon-carbon bonds on aromatic rings. researchgate.net

Hydrolysis and Deprotection: Effecting the cleavage of acetals, ethers, and other acid-labile protecting groups. nih.gov

Condensation Reactions: Facilitating reactions like the Pechmann condensation to synthesize coumarins or the synthesis of heterocyclic compounds like perimidines. researchgate.netresearchgate.net

In each of these cases, the combination of strong Brønsted acidity with the steric and electronic properties of the substituted pyridine ring could offer advantages in terms of activity, selectivity, and catalyst stability.

Condensation and Cyclization Reactions

Brønsted acids are fundamental catalysts for a wide array of condensation and cyclization reactions, which are cornerstone transformations in organic synthesis for building molecular complexity. These reactions typically proceed through the activation of a carbonyl group or the formation of a carbocation intermediate, processes directly facilitated by a proton source.

While specific studies detailing the use of this compound in condensation and cyclization are not extensively documented, its function can be inferred from the well-established role of other sulfonic acids in these transformations. For instance, acid-catalyzed condensation is a key step in the Chichibabin pyridine synthesis, which involves the reaction of aldehydes and ketones in the presence of ammonia. wikipedia.org In a more general sense, sulfonic acid catalysts are employed to promote the formation of C-C and C-N bonds by activating substrates towards nucleophilic attack. In the context of 4-tert-butyl-2,6-dimethylbenzenesulfonamide, a structurally related sulfonamide, acid-catalyzed condensation with glyoxal (B1671930) has been explored, highlighting the role of the acidic medium in facilitating the reaction, although it also led to hydrolysis and rearrangement byproducts. mdpi.com

The catalytic cycle for a generic acid-catalyzed condensation would involve the protonation of a carbonyl group by this compound, enhancing its electrophilicity. A nucleophile then attacks the activated carbonyl, and subsequent dehydration, often also acid-promoted, yields the final condensed product. The bulky tert-butyl group on the pyridine ring could potentially offer steric shielding, influencing regioselectivity in certain cyclization reactions by directing the approach of reactants.

Advanced Organic Synthesis Processes (e.g., Prins-Friedel-Crafts Reactions)

The Prins reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene followed by the capture of a nucleophile, and the Friedel-Crafts reaction, which attaches substituents to aromatic rings, are powerful tools in synthetic chemistry. unud.ac.idpsu.edu Tandem processes like the Prins-Friedel-Crafts reaction create significant molecular complexity in a single step. These reactions are typically promoted by Brønsted or Lewis acids.

Strong Brønsted acids are known to catalyze these transformations effectively. For example, methanesulfonic acid has been successfully used as a metal-free, environmentally benign catalyst for the Friedel-Crafts reaction of electron-rich arenes with N-arylmaleimides to produce 3-arylsuccinimides. thieme-connect.de Similarly, cascade reactions such as the Prins-Ritter reaction, which combines a Prins condensation with a Ritter reaction for amide synthesis, have been catalyzed by various SO3H-functionalized solid materials. rsc.org These catalysts demonstrate strong Brønsted acidity, which is crucial for generating the necessary carbocation intermediates. rsc.org

Given its strong Brønsted acidity derived from the sulfonic acid group, this compound is a plausible candidate for catalyzing such processes. The reaction mechanism would involve the protonation of a carbonyl compound to initiate the Prins reaction or the generation of an electrophile for the Friedel-Crafts alkylation. The steric hindrance provided by the 6-tert-butyl group might play a role in controlling the selectivity of these reactions, potentially favoring the formation of specific isomers.

Esterification and Transesterification Reactions

Esterification of free fatty acids (FFAs) and transesterification of triglycerides are critical reactions, particularly in the production of biodiesel. unud.ac.idaurak.ac.ae These reactions are efficiently catalyzed by acids, with sulfonic acids being a prominent class of catalysts due to their high acidity and performance. mdpi.comresearchgate.net Homogeneous acid catalysts like sulfuric acid are effective but pose challenges related to corrosion and separation. mdpi.com This has driven research into solid acid catalysts and functionalized ionic liquids to create more sustainable and reusable catalytic systems. mdpi.comnih.gov

Sulfonic acid-functionalized catalysts, whether supported on solid materials like silica or as ionic liquids, have shown high activity in both esterification and transesterification. mdpi.comnih.gov For example, sulfonic acid groups grafted onto mesoporous silica have been used to catalyze the esterification of oleic acid, demonstrating the effectiveness of the -SO3H moiety. nih.gov The general mechanism involves the protonation of the carbonyl oxygen of the fatty acid (esterification) or the ester (transesterification), which activates the carbonyl carbon for nucleophilic attack by an alcohol.

| Catalyst System | Substrate | Alcohol | Conditions | Conversion/Yield | Source |

| SO3H-MCM-41 | Glycerol & Oleic Acid | - | 120-180°C | High selectivity to monoglycerides | mdpi.com |

| Sulfonated Rice Straw | Waste Cooking Oil | Methanol | 70°C, 6h, 10% catalyst | 90.37% yield | unud.ac.id |

| 12-Tungstophosphoric acid/Hydrous Zirconia | Canola Oil (10% FFA) | Methanol | 200°C, 3% catalyst | ~77% ester yield | psu.edu |

| Sulfonic Acid Functionalized Ionic Liquid | Oleic Acid | Ethanol | Microwave heating | High conversion | rsc.org |

This table presents data for various sulfonic acid catalysts to illustrate their general effectiveness in esterification and transesterification, as specific data for this compound is not available in the cited sources.

Integration into Ionic Liquids and Supramolecular Catalytic Systems

The incorporation of this compound into more complex catalytic architectures like ionic liquids and supramolecular systems offers a pathway to enhance its efficacy, recyclability, and selectivity.

Sulfonic Acid-Functionalized Ionic Liquids

Sulfonic acid-functionalized ionic liquids (SAFILs) are a class of Brønsted acidic ionic liquids where a sulfonic acid group is covalently tethered to the cation, often an imidazolium (B1220033) or pyridinium (B92312) core. rsc.org These compounds are designed to combine the catalytic activity of a strong acid with the desirable properties of ionic liquids, such as low vapor pressure, high thermal stability, and tunable solubility.

A SAFIL based on this compound would consist of a 6-tert-butylpyridinium-3-sulfonate zwitterion paired with an appropriate anion, or it could be designed where the sulfonic acid is part of a cation paired with an anion like hydrogen sulfate (B86663) or triflate. These SAFILs are highly effective catalysts for acid-catalyzed reactions, including esterification, condensation, and Friedel-Crafts reactions. rsc.org Their catalytic activity often correlates with their Brønsted acidity.

Supramolecular Assembly for Enhanced Catalysis and Selectivity

Supramolecular chemistry offers a powerful approach to catalyst design, where non-covalent interactions are used to assemble complex, functional architectures from simpler components. The interaction between a pyridinium cation and a sulfonate anion is a well-recognized and robust supramolecular synthon, capable of directing the assembly of predictable solid-state structures. nih.gov

By exploiting the N-H···O hydrogen bonds between the pyridinium ring and the sulfonate group, it is possible to construct ordered systems. nih.gov In the case of this compound, which exists as a zwitterion (inner salt), self-assembly could lead to the formation of hydrogen-bonded chains or more complex networks. These ordered environments can create specific catalytic pockets, potentially enhancing reaction rates and imparting substrate selectivity that would not be achievable with the catalyst in a homogeneous solution. For example, macrocycles containing bis(1,2,3-triazolyl)pyridine motifs have been shown to self-assemble into nanotube structures in the solid state, demonstrating the potential for creating highly ordered catalytic systems. aurak.ac.ae

While specific applications of supramolecular assemblies of this compound in catalysis are not yet reported, the underlying principle is sound. By co-crystallizing the zwitterionic acid with other molecules or by using it as a building block, it may be possible to create chiral environments for asymmetric catalysis or confined spaces that favor the formation of specific products, thus enhancing both catalytic activity and selectivity.

Theoretical and Computational Chemistry Investigations of 6 Tert Butylpyridine 3 Sulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 6-tert-butylpyridine-3-sulfonic acid, these methods can elucidate its stability, reactivity hotspots, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively complex molecules. While specific DFT studies on this compound are not extensively published, we can infer its properties from studies on analogous compounds.

DFT calculations on pyridinium (B92312) hydrogen sulfate (B86663) have shown that such ion pairs are characterized by a large electropositive potential on the pyridinium ring, with the negative potential centered on the oxygen atoms of the sulfate or sulfonate group. researchgate.net For this compound, this suggests that the nitrogen atom in the pyridine (B92270) ring and the hydrogen of the sulfonic acid group are key sites for interaction. The electron-donating tert-butyl group at the 6-position would further influence the electron density of the pyridine ring.

The reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net In related pyridine dicarboxylic acids, DFT studies have shown that the distribution of HOMO and LUMO densities across the molecule identifies the most probable sites for electrophilic and nucleophilic attack. electrochemsci.org For this compound, the HOMO is expected to be located primarily on the pyridine ring, influenced by the tert-butyl group, while the LUMO would likely be centered around the electron-withdrawing sulfonic acid group.

Public databases provide some computationally predicted properties for the closely related This compound amide . These values, likely derived from DFT or similar computational methods, offer a glimpse into the expected molecular properties of the acid form.

| Property | Predicted Value |

| XLogP3-AA | 214.07759887 |

| Complexity | 287 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Topological Polar Surface Area | 81.4 Ų |

| Heavy Atom Count | 14 |

| Data for this compound amide. guidechem.com |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for determining precise molecular geometries and predicting vibrational spectra (e.g., Infrared and Raman).

Studies on the parent molecule, pyridine-3-sulfonic acid, have utilized ab initio methods to perform a detailed vibrational assignment. researchgate.net These studies involve calculating the vibrational frequencies and comparing them with experimental spectra. The characteristic vibrational modes of the pyridine ring and the sulfonic acid group can be identified. For instance, in-plane and out-of-plane C-H deformations and S-O stretching vibrations are key spectral features. For this compound, the addition of the bulky tert-butyl group would introduce its own characteristic vibrational modes (e.g., C-H stretching and bending) and would likely cause shifts in the vibrational frequencies of the adjacent pyridine ring.

A likely orientation of pyridine-3-sulfonic acid on a silver surface has been suggested as 'perpendicular', based on Surface-Enhanced Raman Scattering (SERS) studies, which are often interpreted with the aid of computational analysis. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Interfacial Phenomena

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes such as solvent interactions and behavior at interfaces. While specific MD simulations for this compound are not available in the literature, the methodology has been applied to similar systems.

For example, MD simulations have been used to study the behavior of pyridinium-based ionic liquids at gold surfaces. mdpi.com These simulations reveal how the molecules arrange themselves at the solid-liquid interface, with the orientation of the pyridine ring being dependent on factors like temperature and surface structure. mdpi.com For this compound in an aqueous solution, MD simulations could predict how water molecules arrange around the hydrophilic sulfonic acid group and the more hydrophobic tert-butyl and pyridine parts of the molecule. This would be crucial for understanding its solubility and interactions in a biological or industrial context.

Furthermore, reactive force field (ReaxFF) MD simulations have been employed to study the combustion of pyridine, modeling the complex chemical reactions that occur at high temperatures. ucl.ac.uk This highlights the capability of MD to go beyond simple physical movements and explore chemical reactivity in dynamic systems.

Prediction of Catalytic Activity and Selectivity via Computational Models

Computational models are increasingly used to predict and understand the catalytic properties of chemical compounds. The structure of this compound, containing both a basic pyridine nitrogen and an acidic sulfonic acid group, suggests potential for bifunctional or acid-base catalysis.

DFT calculations can be used to model reaction mechanisms, identify transition states, and calculate activation barriers, thereby predicting the feasibility and rate of a catalytic cycle. rsc.org For this compound, computational models could investigate its ability to catalyze reactions such as esterification, where the sulfonic acid group could act as a proton donor to activate a carbonyl group, while the pyridine nitrogen could act as a proton shuttle or a weak base. The steric hindrance provided by the 2,6-di-tert-butylpyridine (B51100) has been noted for its role as a non-nucleophilic base, a feature that can be explored computationally. wikipedia.org

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. Computational approaches are central to modern SAR, using molecular descriptors to build predictive models. Pyridine derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov

Computational SAR studies on various pyridine derivatives have shown that the nature and position of substituents are critical for their activity. nih.gov For instance, the presence of groups like -OH and -NH2 can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.govnih.gov

In the context of this compound, a computational SAR approach would involve calculating a range of molecular descriptors:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobicity Descriptors: LogP.

These descriptors for this compound could then be compared to a database of known active compounds to predict its potential biological activities. The bulky tert-butyl group would significantly impact the steric profile, while the sulfonic acid group would dominate its hydrophilic and electronic properties. The interplay between the bulky, non-nucleophilic base character of the substituted pyridine and the strong acidity of the sulfonic acid group would be a key focus of such an investigation.

Advanced Characterization Methodologies for Research on 6 Tert Butylpyridine 3 Sulfonic Acid

Vibrational Spectroscopy for Mechanistic and Structural Insights (FT-IR, FT-Raman, SERS)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Surface-Enhanced Raman Spectroscopy (SERS), serves as a powerful tool for elucidating the molecular structure and bonding of 6-tert-butylpyridine-3-sulfonic acid. While direct spectroscopic data for this specific compound is not extensively published, analysis of the parent molecule, pyridine-3-sulfonic acid, and related structures provides a strong basis for interpretation.

FT-IR and FT-Raman Spectroscopy

The vibrational spectra of pyridine (B92270) derivatives are well-characterized. asianpubs.orgasianpubs.org For the related pyridine-3-sulfonic acid, FT-IR and FT-Raman spectra have been recorded and analyzed, with assignments supported by computational calculations. asianpubs.orgasianpubs.orgresearchgate.net The pyridine ring stretching vibrations typically appear in the 1600-1300 cm⁻¹ region. researchgate.net The sulfonic acid group introduces characteristic vibrations, notably the S=O stretching modes. For pyridine-3-sulfonic acid, the S-O stretching vibration is observed as a strong band around 1035 cm⁻¹ in the IR spectrum and 1034 cm⁻¹ in the Raman spectrum. asianpubs.org The C-S stretching vibration is typically assigned to a band near 742 cm⁻¹. asianpubs.org

The introduction of a tert-butyl group at the 6-position of the pyridine ring would introduce additional vibrational modes. These include C-H stretching and bending vibrations characteristic of the methyl and quaternary carbon of the tert-butyl moiety. The presence of this bulky group can also be expected to influence the electronic distribution and vibrational frequencies of the pyridine ring and the sulfonic acid group due to steric and electronic effects.

Interactive Table: Characteristic Vibrational Frequencies for Pyridine-3-sulfonic Acid asianpubs.orgresearchgate.net

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

| Pyridine Ring Stretching | 1632, 1602, 1486, 1433 | 1637, 1610, 1480 | C=C, C=N stretching |

| S=O Stretching | 1035 (strong) | 1034 (medium) | Symmetric SO₂ stretch |

| C-S Stretching | 742 | - | C-S bond stretch |

| SO₂ Deformation (Scissoring) | 633, 608 | 630, 607 | O-S-O bending |

| SO₂ Deformation (Wagging) | 552 | - | SO₂ wagging |

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive technique used to study molecules adsorbed on metal surfaces. For pyridine-3-sulfonic acid, SERS spectra recorded in a silver colloid show enhancement of bands related to C-H and S-O vibrations. researchgate.netnih.gov This suggests a specific orientation of the molecule on the silver surface, likely perpendicular, to account for the observed enhancements. researchgate.netnih.gov In the case of this compound, the bulky tert-butyl group would likely play a significant role in determining the adsorption geometry on a SERS-active substrate, potentially influencing which vibrational modes are enhanced. Studies on 4-tert-butylpyridine (B128874) on silver electrodes further demonstrate the utility of SERS in probing the interaction of substituted pyridines with metal surfaces. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies for Acidity, Hydrogen Bonding, and Isotopic Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H and ¹³C NMR Spectroscopy

The NMR spectrum of this compound can be predicted based on the analysis of its constituent parts. The pyridine ring exhibits characteristic chemical shifts for its protons and carbons, which are influenced by the nitrogen heteroatom and the substituents. wikipedia.org In pyridine, the α-protons (adjacent to N) are deshielded (δ ~8.5 ppm) compared to the β- (δ ~7.0 ppm) and γ-protons (δ ~7.4 ppm). wikipedia.org The sulfonic acid group at the 3-position and the tert-butyl group at the 6-position will further modify these shifts. The tert-butyl group itself will produce a sharp, intense singlet in the ¹H NMR spectrum in the aliphatic region (typically δ 1.3-1.5 ppm) and two signals in the ¹³C NMR spectrum corresponding to the quaternary and methyl carbons. chemicalbook.comchemicalbook.com

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Comparison |

| H-2 | - | - | Position occupied by tert-butyl group. |

| H-4 | ~8.0-8.3 | ~138-142 | Influenced by adjacent sulfonic acid group and nitrogen. |

| H-5 | ~7.6-7.9 | ~122-126 | Influenced by adjacent sulfonic acid group. |

| tert-Butyl Protons | ~1.4-1.6 | - | Characteristic singlet for C(CH₃)₃. chemicalbook.com |

| Pyridine C-2 | - | ~160-165 | Attached to tert-butyl group and adjacent to N. nih.gov |

| Pyridine C-3 | - | ~135-140 | Attached to SO₃H group. |

| Pyridine C-4 | - | ~138-142 | Influenced by adjacent SO₃H group. |

| Pyridine C-5 | - | ~120-124 | Beta to nitrogen. wikipedia.org |

| Pyridine C-6 | - | ~158-162 | Attached to nitrogen and tert-butyl group. |

| tert-Butyl Quaternary C | - | ~35-40 | C(CH₃)₃ |

| tert-Butyl Methyl C | - | ~30-32 | C(CH₃)₃ |

Acidity and Hydrogen Bonding

NMR is a valuable tool for studying acidity and hydrogen bonding. The chemical shift of the acidic proton of the sulfonic acid group is highly dependent on the solvent, concentration, and temperature, reflecting the extent of hydrogen bonding and proton exchange. FTIR studies using probe molecules like pyridine can also be used to characterize the Brønsted acidity of related solid acid catalysts. researchgate.netrsc.org

Isotopic Labeling

Isotopic labeling involves the replacement of an atom with one of its isotopes, such as replacing ¹H with deuterium (B1214612) (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. sigmaaldrich.com This technique is instrumental in mechanistic studies. For example, by selectively deuterating positions on the pyridine ring or the tert-butyl group, specific signals in the NMR spectrum can be assigned unequivocally. Furthermore, isotopic labeling can be used in conjunction with mass spectrometry to trace the pathways of atoms through complex reaction mechanisms involving this compound.

Mass Spectrometry for Reaction Monitoring and Complex Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition via high-resolution mass spectrometry (HRMS), and elucidate its structure through fragmentation analysis.

Reaction Monitoring and Fragmentation

MS can be employed to monitor the progress of reactions that synthesize or consume this compound by tracking the abundance of reactant, intermediate, and product ions over time. While experimental data for the target molecule is scarce, predicted data for related compounds like 6-tert-butylpyridine-3-sulfonyl chloride provides insight into expected ionization behavior. uni.lu Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, likely producing a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Collision-induced dissociation (CID) of these parent ions would yield characteristic fragment ions, such as the loss of SO₃ or cleavage of the tert-butyl group.

Interactive Table: Predicted Collision Cross Section (CCS) Data for [M+H]⁺ of 6-tert-butylpyridine-3-sulfonyl Chloride uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 234.03501 | 146.9 |

| [M+Na]⁺ | 256.01695 | 157.2 |

| [M+NH₄]⁺ | 251.06155 | 165.4 |

| [M+K]⁺ | 271.99089 | 153.2 |

Complex Elucidation

The pyridine nitrogen and the sulfonic acid oxygen atoms make this compound a potential ligand for metal ions. Mass spectrometry is exceptionally useful for characterizing the resulting coordination complexes. Advanced MS techniques, such as ion/ion reactions, have been used to study complexes of related ligands like 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine. researchgate.netnih.gov These methods allow for the detailed structural characterization of metal-ligand complexes in the gas phase, providing information on stoichiometry, coordination geometry, and fragmentation pathways of the complexed species. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Elucidation of Compounds and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound or its derivatives would provide precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the packing of molecules in the crystal lattice.

Although a crystal structure for this compound is not publicly available, its solid-state structure can be inferred from known structures of related compounds. The pyridine ring is expected to be planar, as it is in crystalline pyridine. wikipedia.org The geometry around the sulfur atom in the sulfonic acid group will be tetrahedral. The bulky tert-butyl group will likely influence the crystal packing significantly, preventing close packing and potentially leading to the formation of specific intermolecular interactions, such as hydrogen bonds involving the sulfonic acid group and the pyridine nitrogen. In related piperidine (B6355638) structures, the ring adopts a chair conformation with substituents in equatorial positions to minimize steric strain. researchgate.net

Interactive Table: Typical Bond Lengths and Angles from Related Crystal Structures

| Parameter | Expected Value | Reference Compound/Group | Citation |

| C-C (pyridine ring) | ~1.39 Å | Pyridine | wikipedia.org |

| C-N (pyridine ring) | ~1.34 Å | Pyridine | wikipedia.org |

| C-C (tert-butyl) | ~1.54 Å | General alkanes | - |

| C-S (aromatic) | ~1.77 Å | Toluenesulfonic acid | nist.gov |

| S-O (sulfonic acid) | ~1.45 Å | Toluenesulfonic acid | nist.gov |

| C-N-C (angle) | ~117° | Pyridine | wikipedia.org |

| O-S-O (angle) | ~113° | Toluenesulfonic acid | nist.gov |

| C-S-O (angle) | ~105° | Toluenesulfonic acid | nist.gov |

Applications As a Chemical Building Block and in Functional Materials Science

Precursor in the Synthesis of Complex Organic Molecules and Natural Product Derivatives

While direct, large-scale synthesis of natural products using 6-tert-butylpyridine-3-sulfonic acid as a starting material is not extensively documented, its structure is emblematic of pyridine (B92270) derivatives that are crucial in organic synthesis. The reactivity of the pyridine core, modulated by its substituents, allows it to serve as a key intermediate.

The synthesis of substituted pyridines is a foundational aspect of creating pharmaceuticals, agrochemicals, and complex ligands. wikipedia.orgbeilstein-journals.org The presence of the sulfonic acid group, a strong electron-withdrawing group, deactivates the pyridine ring towards electrophilic substitution but can direct nucleophilic substitution. Conversely, the bulky tert-butyl group provides steric shielding, which can selectively block or direct reactions at specific positions on the pyridine ring. wikipedia.org

For instance, the general difficulty of sulfonating pyridine can be overcome, and the resulting pyridine-3-sulfonic acid is a stable compound. wikipedia.org The strategic placement of a tert-butyl group at the 6-position, as seen in related hindered pyridines, can influence the molecule's reactivity and its utility as a non-nucleophilic base in sensitive chemical transformations. orgsyn.orgacs.org This unique substitution pattern makes it a designer building block, where each functional group can be used to steer the synthesis towards a desired complex target, potentially including derivatives of naturally occurring bioactive compounds that feature a pyridine core.

Role in Supramolecular Architectures and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. sigmaaldrich.com this compound is well-equipped to participate in these interactions, making it an excellent candidate for designing self-assembling systems. Its amphiphilic nature, with both non-polar (tert-butyl) and polar/ionic (sulfonic acid) regions, alongside the aromatic ring, allows for a variety of interactions.

The primary forces driving its self-assembly include:

Hydrogen Bonding: The sulfonic acid group is a powerful hydrogen bond donor and acceptor, capable of forming robust networks.

π-π Stacking: The electron-deficient nature of the pyridine ring allows it to stack with other aromatic systems.

Ionic Interactions: In its deprotonated sulfonate form, the molecule can form strong ionic bonds with metal cations or organic cations.

Van der Waals Forces: The large tert-butyl group contributes to packing and steric interactions.

A pertinent example is the formation of a 3D supramolecular network by 4-tert-butyl-pyridinium tetrachloridocuprate, where hydrogen bonds and C-H⋯π interactions stabilize the crystal structure. mdpi.com Similarly, the sulfonic acid group can form strong interactions, as seen in the design of metal-organic frameworks (MOFs) where sulfonic acids are used as linkers to connect metal centers. researchgate.net The combination of these forces allows this compound to form predictable, organized structures like layers, helices, or other complex architectures when crystallized or assembled with complementary molecules. researchgate.net

| Interaction Type | Participating Moiety | Role in Self-Assembly |

| Hydrogen Bonding | Sulfonic Acid (-SO₃H) | Directs the formation of one- or multi-dimensional networks. researchgate.net |

| Ionic Bonding | Sulfonate (-SO₃⁻) | Forms strong links with counter-ions, creating stable salt bridges in a crystal lattice. researchgate.net |

| π-π Stacking | Pyridine Ring | Promotes face-to-face or edge-to-face arrangement of aromatic rings, contributing to crystal packing. researchgate.net |

| Steric Influence | tert-Butyl Group | Controls the spacing and orientation of molecules within the assembly, preventing dense packing and creating defined voids. mdpi.com |

Integration into Functional Materials (e.g., polymers, membranes, sensors)

The unique properties of this compound make it a prime candidate for incorporation into functional materials to impart specific chemical or physical characteristics.

Polymers: The sulfonic acid group is particularly effective for functionalizing polymers. Covalent attachment of sulfonic acid groups to polymer backbones has been shown to induce the nucleation of apatite, creating biomimetic composites for bone-like materials. nih.gov Furthermore, hindered pyridine units have been incorporated into polymer chains to create materials with unique basic and binding properties. orgsyn.org A monomer derived from this compound could be polymerized to create specialty polymers with applications in catalysis, ion exchange resins, or as coatings.

Membranes: In membrane science, sulfonic acid derivatives are highly valued as ion carriers. nih.gov Polymer inclusion membranes (PIMs) containing sulfonic acids like dinonylnaphthalene (B12650604) sulfonic acid have demonstrated high efficiency in the selective separation of metal ions such as Pb(II). nih.gov The sulfonic acid group in this compound could provide similar ion-exchange capabilities, while the tert-butyl group could enhance the membrane's compatibility with organic plasticizers and influence its structural morphology. Aromatic polymers containing tert-butyl groups have also been explored for gas separation membranes, suggesting another potential application space. mdpi.com

Sensors: The components of this molecule are suitable for designing chemical sensors. The pyridine ring can coordinate with metal ions, and this binding event can be transduced into a detectable signal. The sulfonic acid group can act as a recognition site for specific analytes through hydrogen bonding or as an anchor to immobilize the molecule onto a sensor surface, such as a glassy carbon electrode. rsc.org The design of fluorescent sensors often relies on molecules that feature both π-systems and specific binding sites, a combination present in this compound. researchgate.net

| Material Type | Potential Application | Role of this compound | Related Research |

| Polymers | Biomimetic Coatings | Sulfonic acid group induces apatite formation. | Functionalization of polymers with -SO₃H groups for biomimetic apatite layers. nih.gov |

| Membranes | Selective Ion Separation | Sulfonic acid acts as an ion carrier; tert-butyl group modifies membrane morphology. | Use of sulfonic acid derivatives in polymer inclusion membranes for Pb(II) separation. nih.gov |

| Sensors | Electrochemical/Optical Detection | Pyridine ring for metal coordination; sulfonic acid for analyte recognition or surface anchoring. | Design of electrochemical sensors using modified electrodes and functional molecules. rsc.org |

Design of Novel Functional Molecules and Systems

Beyond its direct applications, this compound serves as a blueprint for the rational design of new functional molecules. Chemists can modify its structure to fine-tune its properties for specific tasks. For example, replacing the sulfonic acid with a phosphonic acid could alter its acidity and coordination behavior.

This compound is an excellent candidate for use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs built from sulfonic acid linkers often exhibit higher thermal stability compared to their carboxylate counterparts. researchgate.net Hybrid sulfonic acids that also contain pyridine units have been synthesized specifically for this purpose, demonstrating the viability of this approach. researchgate.net The steric bulk of the tert-butyl group could be used to control the pore size and internal environment of the resulting MOF, making it suitable for selective gas storage or catalysis.

The design principles embodied by this molecule are central to creating systems for molecular recognition. researchgate.net By combining hydrogen bonding, π-stacking, and steric effects in a single, relatively simple molecule, it provides a scaffold that can be elaborated into more complex hosts for guest molecules, catalysts that operate in specific pockets, or components of molecular machines.

Future Research Directions and Emerging Trends for 6 Tert Butylpyridine 3 Sulfonic Acid

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 6-tert-butylpyridine-3-sulfonic acid is anticipated to move towards more efficient and environmentally benign methods. Current synthetic strategies for substituted pyridines and the introduction of sulfonic acid groups often rely on multi-step processes with harsh reagents. Future research will likely focus on the development of novel pathways that improve atom economy, reduce waste, and utilize sustainable starting materials.

Key areas of research could include:

Direct C-H Sulfonation: Investigating methods for the direct C-H sulfonation of 6-tert-butylpyridine would represent a significant advancement. This approach would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence.

Flow Chemistry: The use of continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields and purity. This methodology is also amenable to scale-up and can improve the safety profile of the synthesis.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of this compound or its precursors could offer a highly selective and sustainable alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Direct C-H Sulfonation | Reduced step count, improved atom economy | Catalyst development, optimization of reaction conditions |

| Flow Chemistry | Enhanced safety, scalability, improved control | Reactor design, process optimization |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability | Enzyme discovery and engineering |

Exploration of Advanced Catalytic Systems and Methodologies for Challenging Transformations

The unique combination of a sterically hindered pyridine (B92270) and a sulfonic acid group in this compound suggests its potential as a bifunctional catalyst. The sterically encumbered nitrogen atom is expected to be a non-coordinating base, while the sulfonic acid group provides a Brønsted acid site. This arrangement could be particularly effective in catalyzing challenging chemical transformations.

Future research in this area will likely explore its application in:

Frustrated Lewis Pair (FLP) Chemistry: The sterically hindered pyridine moiety could act as the Lewis base component in an FLP system, enabling the activation of small molecules like H₂, CO₂, and olefins for subsequent transformations.

Asymmetric Catalysis: Chiral derivatives of this compound could be developed for use as organocatalysts in asymmetric synthesis, where the defined spatial arrangement of the acidic and basic sites could induce stereoselectivity.

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches